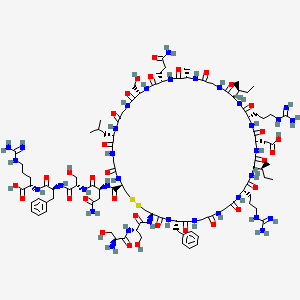

Atriopeptin II (rat, mouse)

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGGONBKRAPXMU-KJZYAOAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H156N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237544 | |

| Record name | Atrial natriuretic factor (5-27) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89139-54-8 | |

| Record name | Atrial natriuretic factor (5-27) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor (5-27) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Atriopeptin in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discovery of atriopeptin, also known as atrial natriuretic factor (ANF), in rats. The groundbreaking work in the early 1980s by Adolfo J. de Bold and his colleagues revealed that the heart functions as an endocrine organ, secreting a peptide with potent diuretic, natriuretic, and vasorelaxant properties.[1][2][3] This discovery opened up new avenues for understanding cardiovascular homeostasis and developing novel therapeutic strategies. This guide provides a detailed overview of the core experimental protocols, quantitative data from key experiments, and the signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from foundational studies on the effects of rat atrial extracts and purified atriopeptins.

Table 1: Natriuretic and Diuretic Effects of Rat Atrial Extracts

| Parameter | Control | Atrial Extract | Percent Increase | Reference |

| Urine Flow (µL/min) | 10 | 28 | 180% | [4] |

| Sodium Excretion (µEq/min) | 0.14 | 1.34 | 857% | [4] |

| Potassium Excretion (µEq/min) | 0.17 | 0.81 | 376% | [4] |

| PBS-Boiled Atrial Extract | ||||

| - Sodium Excretion | Baseline | 672 ± 307% | [5] | |

| - Urine Volume | Baseline | 499 ± 105% | [5] | |

| - Potassium Excretion | Baseline | 400 ± 236% | [5] | |

| Acid-Purified Atrial Extract | ||||

| - Sodium Excretion | Baseline | 1015 ± 401% | [5] | |

| - Urine Volume | Baseline | 807 ± 291% | [5] |

Table 2: Atrial Content of Atriopeptin in Different Rat Strains

| Rat Strain | Condition | Atriopeptin Content (µ g/atrium ) | Reference |

| Wistar-Kyoto (WKY) | Euhydrated | 25.1 ± 0.8 | [6] |

| 5-day Water Deprivation | 29.3 ± 1.3 | [6] | |

| Spontaneously Hypertensive (SHR) | Euhydrated | 25.5 ± 1.2 | [6] |

| 5-day Water Deprivation | 27.0 ± 1.1 | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments in the discovery and characterization of atriopeptin.

Preparation of Rat Atrial Extracts

This protocol is based on the methods described in the foundational studies.[5][7]

-

Tissue Collection:

-

Euthanize male Sprague-Dawley rats (200-250 g) by decapitation.

-

Immediately excise the hearts and place them in cold 0.9% saline.

-

Dissect the atria from the ventricles, blot them dry to remove excess fluid, and weigh them.

-

-

Homogenization (Acid Extraction Method):

-

Homogenize the atrial tissue in 1.0 M acetic acid.

-

Centrifuge the homogenate at 30,000 x g for 20 minutes.

-

Collect the supernatant.

-

Re-extract the pellet with 1.0 M acetic acid and centrifuge again.

-

Pool the supernatants and lyophilize (freeze-dry) the extract.

-

-

Homogenization (Phosphate-Buffered Saline - PBS Method):

-

Homogenize the atrial tissue in a suitable volume of phosphate-buffered saline (PBS).

-

Boil the homogenate for a specified period (e.g., 10 minutes) to precipitate larger proteins.

-

Centrifuge the boiled homogenate and collect the supernatant containing the heat-stable active factor.

-

In Vivo Bioassay for Natriuretic and Diuretic Activity

This protocol outlines the procedure for assessing the biological activity of atrial extracts in anesthetized rats.[4][6]

-

Animal Preparation:

-

Anesthetize male rats with pentobarbital (B6593769) sodium (e.g., 50 mg/kg, intraperitoneally).

-

Cannulate the trachea to ensure a clear airway.

-

Catheterize a femoral vein for infusion of test substances and a femoral artery for blood pressure monitoring.

-

Catheterize the bladder for urine collection.

-

-

Experimental Procedure:

-

Infuse a 10% mannitol (B672) solution in 0.9% saline to induce and maintain a stable diuresis.

-

Continuously record blood pressure, urine flow, and urine conductivity.

-

After a stabilization period, administer a bolus injection of the atrial extract or purified atriopeptin intravenously.

-

Collect urine in timed intervals (e.g., every 10 minutes) for analysis of volume and electrolyte concentrations (sodium, potassium).

-

In Vitro Bioassay for Vasorelaxant Activity

This protocol describes the method for evaluating the effect of atriopeptin on vascular smooth muscle.[8][9]

-

Tissue Preparation:

-

Euthanize a rabbit and excise the thoracic aorta.

-

Carefully remove adhering connective tissue and cut the aorta into rings of approximately 3-4 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

-

Experimental Procedure:

-

Allow the aortic rings to equilibrate under a resting tension of 1-2 grams.

-

Induce a sustained contraction of the aortic rings with a contractile agent such as norepinephrine (B1679862) or histamine.

-

Once a stable contraction is achieved, add cumulative concentrations of the atrial extract or purified atriopeptin to the organ bath.

-

Record the changes in isometric tension to determine the dose-dependent relaxation response.

-

Purification of Atriopeptins

This section outlines the multi-step process used to isolate and purify the different atriopeptin peptides from crude atrial extracts.[5][7][10]

-

Gel Filtration Chromatography:

-

Reconstitute the lyophilized crude atrial extract in 0.1 M acetic acid.

-

Apply the reconstituted extract to a Bio-Gel P-10 column (or similar gel filtration medium) equilibrated with 0.1 M acetic acid.

-

Elute the column with 0.1 M acetic acid and collect fractions.

-

Assay the fractions for natriuretic activity to identify the low molecular weight active peak(s).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the gel filtration step and lyophilize.

-

Dissolve the lyophilized material in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Elute the peptides using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid. The specific gradient will depend on the column and system but typically ranges from 0% to 60% acetonitrile over a set time.

-

Collect the eluted peaks and assay each for natriuretic and vasorelaxant activity to identify and separate the different atriopeptins (I, II, and III).

-

Further purification steps using different column chemistries (e.g., C4 or diphenyl) may be employed to achieve homogeneity.

-

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and the atriopeptin signaling pathway.

Caption: Workflow for the preparation of crude atrial extract from rat atria.

Caption: Workflow for the in vivo bioassay to test natriuretic activity.

Caption: Signaling pathway of atriopeptin via its receptor and cGMP.

References

- 1. A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adolfo J. de Bold - Wikipedia [en.wikipedia.org]

- 4. Release of natriuretic factor from rat heart-lung preparation by atrial distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ebm-journal.org [ebm-journal.org]

- 6. A rapid bioassay for quantification of atrial natriuretic polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Vasorelaxant and natriuretic activities of synthetic atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasorelaxant effects of and receptors for atrial natriuretic peptides in the mesenteric artery and aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rat atrial natriuretic factor. Purification and vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Atriopeptin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a key cardiac hormone critically involved in the regulation of blood pressure, blood volume, and electrolyte homeostasis. Synthesized primarily by atrial myocytes, its production and secretion are tightly controlled by a series of intricate molecular events. This technical guide provides a comprehensive overview of the atriopeptin biosynthesis pathway, from gene expression to post-translational modifications and secretion. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are focused on the cardiovascular system and related therapeutic interventions.

The Atriopeptin Biosynthesis Pathway: A Step-by-Step Overview

The biosynthesis of atriopeptin is a multi-step process that begins with the transcription of the NPPA gene and culminates in the secretion of the mature, biologically active peptide.

Gene Transcription and Translation

The journey of atriopeptin begins in the nucleus of atrial cardiomyocytes with the transcription of the NPPA gene, located on the short arm of human chromosome 1.[1] This gene encodes a 151-amino acid precursor protein known as pre-proANP.[2] Transcription of the NPPA gene is a basal process in atrial myocytes but can be significantly upregulated in response to various stimuli, most notably atrial wall stretch due to increased blood volume.[3][4] In pathological conditions such as heart failure and cardiac hypertrophy, ventricular expression of the NPPA gene, which is normally low after birth, can be reactivated.[1][5]

Following transcription, the pre-proANP mRNA is translated into the pre-proANP polypeptide in the cytoplasm.

Post-Translational Processing

The newly synthesized pre-proANP undergoes a series of post-translational modifications to become the mature, active hormone.

-

Cleavage of the Signal Peptide: As the pre-proANP polypeptide enters the endoplasmic reticulum, a 25-amino acid signal peptide at its N-terminus is cleaved off. This cleavage results in the formation of a 126-amino acid prohormone, proANP.

-

Storage of proANP: ProANP is the primary storage form of the hormone and is packaged into specific secretory granules located predominantly in the perinuclear region of atrial myocytes.[6]

-

Conversion of proANP to Atriopeptin: The final and critical step in the biosynthesis of active atriopeptin is the cleavage of proANP. This process is primarily mediated by the transmembrane serine protease, corin (B2432093) , which is highly expressed on the surface of cardiomyocytes.[7][8] Corin cleaves proANP at a specific recognition site (Arg98-Ser99) to release the biologically active 28-amino acid C-terminal fragment, which is the mature atriopeptin (ANP).[9] The remaining N-terminal fragment is known as N-terminal proANP (NT-proANP). While corin is the principal enzyme for pro-ANP processing, other proteases like furin have been implicated in the processing of other natriuretic peptides, such as pro-BNP.[10]

Regulation of Atriopeptin Biosynthesis and Secretion

The production and release of atriopeptin are meticulously regulated by a variety of physiological and pathological stimuli.

Mechanical Stretch

The primary stimulus for atriopeptin secretion is the mechanical stretching of the atrial walls, which occurs in response to increased blood volume (hypervolemia).[3][4] This mechanotransduction process is thought to involve stretch-activated ion channels in the cardiomyocyte membrane.[11] Activation of these channels leads to an influx of ions, initiating a signaling cascade that culminates in the exocytosis of proANP-containing granules.

Neurohormonal Regulation

Several neurohormones modulate atriopeptin biosynthesis and secretion:

-

Endothelin (ET): Endothelin, particularly ET-1, is a potent stimulator of both atriopeptin gene expression and secretion.[12] It acts through the endothelin A (ETA) receptor on cardiomyocytes, which couples to multiple G protein-linked pathways, including those that are both sensitive and insensitive to pertussis toxin (Gi and Gq).[11] This signaling leads to increased intracellular calcium and activation of protein kinase C (PKC), ultimately promoting ANP synthesis and release.

-

Nitric Oxide (NO): In contrast to endothelin, nitric oxide acts as an inhibitor of atriopeptin secretion.[3] NO, produced by endothelial cells, diffuses into adjacent cardiomyocytes and activates soluble guanylate cyclase (sGC). This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). The exact downstream mechanisms of PKG-mediated inhibition of ANP secretion are still under investigation but are thought to involve the modulation of ion channel activity and calcium homeostasis.

Quantitative Data on Atriopeptin Biosynthesis

Quantitative analysis of atriopeptin levels provides valuable insights into cardiovascular health and disease.

| Parameter | Tissue/Condition | Value | Reference |

| ANP mRNA Expression | |||

| Human Ventricular Tissue | 1-2 orders of magnitude higher than peripheral tissues | [13] | |

| Human Peripheral Tissues (e.g., lung, kidney, adrenal) | Lower than cardiac tissue | [13] | |

| ANP Protein Concentration | |||

| Human Plasma (Normal Adults) | 12.4 ± 3.3 pg/mL | [14] | |

| Human Plasma (Heart Disease Patients) | 36.1 ± 28.9 pg/mL | [14] | |

| Human Coronary Sinus | >351 pg/mL | [14] | |

| Human Right Atrium | 124 ± 68 pg/mL | [14] | |

| Human Left Ventricle | 98 ± 52 pg/mL | [14] | |

| Rat Ventricles (Spontaneously Hypertensive Rats) | 93 ± 14 pg/mL | [6] | |

| Rat Ventricles (Wistar-Kyoto Rats) | 22 ± 2 pg/mL | [6] | |

| Enzyme Kinetics | |||

| Corin processing of pro-ANP | In vitro assays | Specific cleavage at Arg98-Ser99 | [8][15] |

| Furin processing of pro-ANP | In vitro assays | Less efficient than corin; broader specificity | [16] |

| Stimulated ANP Release | |||

| Stretch-induced release in rat ventricles (SHR) | 1.6-fold increase | [6] | |

| Endothelin-1 (0.07 nM Kd) stimulation of ANF gene expression | ~3-fold increase in MAPK activity | [11] |

Experimental Protocols

Radioimmunoassay (RIA) for Atriopeptin

This protocol outlines a general procedure for the quantitative measurement of atriopeptin in plasma samples.

Materials:

-

Anti-human ANP antiserum (e.g., raised in sheep or rabbit)

-

¹²⁵I-labeled human ANP (tracer)

-

Human ANP standard

-

Assay buffer

-

Precipitating reagent (e.g., second antibody/polyethylene glycol)

-

Sep-Pak C18 cartridges for plasma extraction

-

Gamma counter

Procedure:

-

Sample Preparation: Collect blood samples in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma. Extract ANP from plasma using Sep-Pak C18 cartridges according to the manufacturer's instructions. Reconstitute the dried extract in assay buffer.

-

Assay Setup:

-

Pipette 100 µL of standards, controls, and extracted plasma samples into labeled test tubes.

-

Add 200 µL of diluted anti-ANP antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes.

-

Vortex and incubate for 20-24 hours at 4°C.

-

-

Tracer Addition: Add 200 µL of ¹²⁵I-labeled ANP to all tubes. Vortex and incubate for another 20-24 hours at 4°C.

-

Precipitation: Add 500 µL of precipitating reagent to all tubes except the TC tubes. Vortex and incubate for 30-60 minutes at 2-8°C.

-

Separation: Centrifuge the tubes at 1500-2000 x g for 15-20 minutes at 4°C. Decant or aspirate the supernatant immediately.

-

Counting: Measure the radioactivity of the precipitate in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the ANP standards. Determine the ANP concentration in the samples by interpolating their bound tracer percentage on the standard curve.

Immunohistochemistry (IHC) for Atriopeptin in Rat Heart Tissue

This protocol provides a method for the localization of atriopeptin in paraffin-embedded rat heart tissue sections.

Materials:

-

Paraffin-embedded rat heart tissue sections (5 µm)

-

Primary antibody: Rabbit polyclonal anti-ANP antibody (e.g., GeneTex GTX109255)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Antigen retrieval solution (e.g., Citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Hematoxylin (B73222) counterstain

-

Xylene, ethanol (B145695) series, and other standard IHC reagents

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated citrate buffer (pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 15-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

-

Blocking: Incubate sections with blocking solution for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer.

-

Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

Rinse slides with wash buffer.

-

Incubate with DAB substrate solution until the desired brown color develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

-

Dehydration and Mounting:

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Microscopy: Examine the slides under a light microscope. ANP-positive cells will show brown staining, typically in the cytoplasm of atrial myocytes.

Conclusion

The atriopeptin biosynthesis pathway is a complex and highly regulated process that is fundamental to cardiovascular homeostasis. A thorough understanding of this pathway, from the molecular genetics of NPPA to the enzymatic processing of proANP and the intricate signaling networks governing its secretion, is paramount for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension and heart failure. This technical guide provides a detailed foundation for researchers and clinicians working in this critical area, offering both a comprehensive overview and practical experimental methodologies. Further research into the quantitative kinetics of the processing enzymes and the finer details of the regulatory signaling cascades will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. Chamber-specific regulation of atrial natriuretic peptide secretion in cardiac hypertrophy: atrial wall dynamics in the ANP secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of atrial natriuretic peptide secretion from the atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Release and regulation of atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Passive mechanical stretch releases atrial natriuretic peptide from rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corin is co-expressed with pro-ANP and localized on the cardiomyocyte surface in both zymogen and catalytically active forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stretch-activated non-selective cation channel: a causal link between mechanical stretch and atrial natriuretic peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcription of brain natriuretic peptide and atrial natriuretic peptide genes in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peripheral and intracardiac concentrations of atrial natriuretic peptide in patients with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specificity of serine proteases for cleavage sites on proatrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-ANP antibody (GTX109255) | GeneTex [genetex.com]

- 17. genetex.com [genetex.com]

- 18. Distribution of atrial natriuretic polypeptide (ANP)-containing cells in the rat heart and pulmonary vein. Immunohistochemical study and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Atriopeptin II in Mice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, is a key cardiac hormone involved in the regulation of cardiovascular and renal homeostasis. Secreted by atrial myocytes in response to atrial stretch, atriopeptin II exerts potent diuretic, natriuretic, and vasodilatory effects. This technical guide provides a comprehensive overview of the physiological role of atriopeptin II in murine models, with a focus on its quantitative effects, the experimental protocols used to elucidate its function, and its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular and renal physiology, as well as drug development.

Data Presentation: Quantitative Effects of Atriopeptin II in Rodents

The following tables summarize the quantitative physiological effects of atriopeptin II and its closely related analog, atriopeptin III, as observed in rodent models. These data provide a comparative reference for designing and interpreting experimental studies.

Table 1: Hemodynamic Effects of Atriopeptin II/III in Rats

| Parameter | Species (Model) | Dose/Concentration | Route of Administration | Observed Effect | Citation |

| Mean Arterial Pressure (MAP) | Rat | 7 µg/kg | Intravenous Injection | Transient decrease | [1] |

| Mean Arterial Pressure (MAP) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Dose-related decrease | [2] |

| Cardiac Output (CO) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Dose-related reduction | [2] |

| Total Peripheral Resistance (TPR) | Rat (anesthetized) | 7 µg/kg | Intravenous Injection | Biphasic change (initial decrease, then increase) | [1] |

| Total Peripheral Resistance (TPR) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Increased | [2] |

| Renal Blood Flow (RBF) | Rat (anesthetized) | 1-7 µg/kg | Intravenous Injection | Transient increase | [2] |

| Renal Blood Flow (RBF) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Dose-related decrease | [2] |

Table 2: Renal Effects of Atriopeptin II/III in Rats

| Parameter | Species (Model) | Dose/Concentration | Route of Administration | Observed Effect | Citation |

| Natriuresis | Rat (anesthetized) | 0.3, 1, and 3 µg/kg/min | Intravenous Infusion | Increased at all doses | [2] |

| Glomerular Filtration Rate (GFR) | Rat (anesthetized) | 0.3, 1, and 3 µg/kg/min | Intravenous Infusion | Unchanged | [2] |

| Filtration Fraction | Rat (anesthetized) | 0.3, 1, and 3 µg/kg/min | Intravenous Infusion | Significantly increased | [2] |

| Urine Flow Rate | Rat (isolated perfused kidney) | 1 µg in 100 ml perfusate | Perfusate | Increased | [3] |

| Sodium Excretion | Rat (isolated perfused kidney) | 1 µg in 100 ml perfusate | Perfusate | Increased | [3] |

Table 3: Effects of Atriopeptin II on Vascular Tone

| Parameter | Species (Model) | Dose/Concentration | Observed Effect | Citation |

| Pial Arteriolar Caliber | Cat (anesthetized) | 10⁻⁶ M | 23 ± 2% increase | [4] |

| Aortic Strip Relaxation | Rat (in vitro) | 10 nM | 80% relaxation | [5] |

Experimental Protocols

Protocol 1: Intravenous Infusion of Atriopeptin II for Hemodynamic and Renal Function Assessment in Anesthetized Mice

This protocol outlines the continuous intravenous infusion of atriopeptin II in anesthetized mice to evaluate its effects on cardiovascular and renal parameters.

1. Animal Preparation:

-

Adult male C57BL/6 mice (8-12 weeks old) are used.

-

Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine). Anesthesia depth is monitored throughout the experiment.

-

The animal is placed on a heating pad to maintain body temperature at 37°C.

-

Catheters are implanted in the jugular vein for infusion and the carotid artery for blood pressure measurement and blood sampling. A bladder catheter is inserted for urine collection.

2. Atriopeptin II Solution Preparation:

-

Lyophilized atriopeptin II is reconstituted in sterile 0.9% saline to a stock concentration of 1 mg/mL.

-

The stock solution is further diluted to the desired final infusion concentrations (e.g., for doses of 0.3, 1, and 3 µg/kg/min).[2]

3. Experimental Procedure:

-

A stabilization period of at least 30 minutes is allowed after surgery and catheter placement.

-

A baseline period of 30-60 minutes is established, during which saline vehicle is infused at a constant rate (e.g., 2 mL/kg/hr).[6]

-

Atriopeptin II infusion is initiated at the lowest dose and continued for a set duration (e.g., 30 minutes).[2]

-

Arterial blood pressure and heart rate are continuously monitored.

-

Urine is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes).

-

Blood samples can be collected at the end of each infusion period for analysis of plasma parameters.

-

The infusion can be switched to progressively higher doses of atriopeptin II, with a stabilization period between each dose.

4. Sample Analysis:

-

Urine volume is determined gravimetrically.

-

Urine and plasma sodium and potassium concentrations are measured using a flame photometer or ion-selective electrodes.

-

Glomerular filtration rate (GFR) can be determined by inulin (B196767) clearance, requiring a constant infusion of inulin and measurement of its concentration in plasma and urine.

-

Natriuresis, diuresis, and other renal parameters are calculated.

Protocol 2: Measurement of Cardiac Output in Conscious Mice

For assessing the effects of atriopeptin II on cardiac output in a more physiological state, chronically instrumented conscious mice can be used.

1. Animal Preparation and Instrumentation:

-

Mice are anesthetized, and a transit-time flow probe is placed on the ascending aorta for chronic measurement of cardiac output.

-

A catheter can also be implanted for intravenous administration of atriopeptin II.

-

Animals are allowed to recover from surgery for several days before experimentation.

2. Experimental Procedure:

-

On the day of the experiment, the mouse is placed in a recording chamber and allowed to acclimate.

-

Baseline cardiac output and heart rate are recorded.

-

Atriopeptin II is administered via the indwelling catheter as a bolus injection or a continuous infusion.

-

Cardiac output and heart rate are continuously monitored to observe the dynamic changes in response to atriopeptin II.

Signaling Pathways and Logical Relationships

Atriopeptin II Signaling Pathway

Atriopeptin II exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[7] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[5] PKG, in turn, phosphorylates various downstream target proteins, leading to the cellular responses associated with atriopeptin II, such as vasodilation and natriuresis.

Atriopeptin II signaling cascade.

Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)

Atriopeptin II functionally antagonizes the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that promotes sodium and water retention and vasoconstriction. Atriopeptin II can inhibit the release of renin from the juxtaglomerular cells of the kidney, thereby reducing the production of angiotensin II and subsequently aldosterone.[8] This inhibitory action on the RAAS contributes significantly to the natriuretic and hypotensive effects of atriopeptin II.

Inhibitory effect of Atriopeptin II on the RAAS.

Experimental Workflow for Investigating Atriopeptin II Effects in Mice

The following diagram illustrates a typical experimental workflow for characterizing the physiological effects of atriopeptin II in a murine model.

Experimental workflow for atriopeptin II studies.

Conclusion

Atriopeptin II plays a critical and multifaceted role in the physiological regulation of blood pressure and fluid volume in mice. Its actions are primarily mediated through the NPR-A/cGMP signaling pathway and are characterized by vasodilation, natriuresis, and diuresis, which are complemented by its inhibitory effects on the renin-angiotensin-aldosterone system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of atriopeptin II and its analogs in cardiovascular and renal diseases. The logical relationships and signaling pathways depicted in the diagrams serve as a visual framework for understanding the complex mechanisms underlying the physiological effects of this important cardiac hormone.

References

- 1. Acute haemodynamic effects of the atrial natriuretic hormone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic and regional hemodynamic effects of atriopeptin II in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the natriuretic response to atriopeptin III and loop diuretic in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasomotor effects of atrial natriuretic peptides on feline pial arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. instechlabs.com [instechlabs.com]

- 7. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between atrial natriuretic peptide and the renin-angiotensin system during salt-sensitivity exhibited by the proANP gene-disrupted mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulation of Atriopeptin (ANP) Gene Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular mechanisms governing the expression of the atriopeptin gene (NPPA). It details the core transcriptional machinery, upstream signaling pathways, and repressive elements that collectively modulate its expression in both physiological and pathological states. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction to Atriopeptin (ANP)

Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a cardiac hormone pivotal in maintaining cardiovascular homeostasis.[1][2] Synthesized primarily by atrial cardiomyocytes, ANP is a key regulator of blood pressure and volume. Its principal functions include promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys, inducing vasodilation of blood vessels, and inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][3][4] Beyond its systemic effects, ANP also exerts local anti-hypertrophic and anti-fibrotic actions within the heart.[1][5]

Expression of the NPPA gene is tightly controlled. During embryonic development, it is expressed in both atria and ventricles, serving as a marker for the differentiating working myocardium.[6][7] Shortly after birth, ventricular expression is significantly downregulated but can be robustly reactivated under pathological conditions such as cardiac hypertrophy, heart failure, and hypertension.[7][8] This reactivation is a hallmark of the "fetal cardiac gene program" reprogramming that occurs in stressed hearts.[8] Understanding the intricate regulation of NPPA expression is therefore critical for developing therapeutic strategies targeting cardiovascular diseases.

The NPPA Gene Promoter and Core Transcriptional Machinery

The regulation of NPPA transcription is orchestrated by a complex interplay between cis-regulatory DNA elements within its promoter and the trans-acting transcription factors that bind to them. The proximal promoter region of the NPPA gene contains several conserved binding sites that are crucial for its expression.[8][9]

Key cis-Regulatory Elements in the NPPA Promoter:

-

GATA Elements: Two critical GATA binding sites are present, which are recognized by GATA transcription factors, most notably GATA4.[8][9]

-

Serum Response Elements (SREs) / CArG boxes: These sites bind the Serum Response Factor (SRF), a MADS-box transcription factor.[8][10]

-

NK-homeobox Binding Element (NKE): This element is a target for the homeodomain transcription factor Nkx2-5.[8][9]

-

T-box Binding Element (TBE): Recognized by T-box family transcription factors, such as Tbx5.[8][9]

-

Phenylephrine-Responsive Element (PERE): Implicated in the response to adrenergic stimuli.[8]

These sites serve as a platform for the assembly of a multi-protein transcriptional complex. The primary activators include GATA4, SRF, Nkx2-5, and Tbx5 , which often work in a combinatorial and synergistic manner to drive high-level, tissue-specific gene expression.[1][9][10] For example, GATA4 physically interacts with SRF, MEF2c, and Nkx2-5 to synergistically activate the NPPA promoter.[10][11][12]

Upstream Signaling Pathways Regulating NPPA Expression

The transcriptional activity of the NPPA gene is dynamically regulated by a variety of extracellular and intracellular signals, including mechanical, hormonal, and neurohumoral stimuli.

Mechanical Stretch

Mechanical stretch of the atrial wall, resulting from increased blood volume, is one of the most potent physiological stimuli for NPPA expression and ANP release.[1][13] This mechanotransduction process is mediated by signaling cascades that converge on the core transcription factors.

-

Integrin -> Focal Adhesion Kinase (FAK) -> p38 MAPK: Stretch activates integrins, leading to the recruitment of FAK and subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

-

RhoA -> Actin Dynamics -> SRF: The RhoA signaling pathway, a key regulator of the actin cytoskeleton, is also activated by mechanical stimuli. Changes in actin dynamics relieve the inhibition of myocardin-related transcription factors (MRTFs), which then translocate to the nucleus and act as potent co-activators for SRF, driving the expression of SRF target genes like NPPA.[14][15]

Hormonal and Neurohumoral Regulation

A diverse array of hormones and vasoactive substances modulate NPPA gene expression:

-

Agonists: Endothelin-1 (ET-1), glucocorticoids, thyroid hormones, and mineralocorticoids have been shown to enhance NPPA expression.[16][17] The AP-1 transcription factor complex (c-jun/c-fos), activated by phorbol (B1677699) esters and other stimuli, also plays a role in inducing promoter activity.[18]

-

Antagonists: Beta-adrenergic agonists, such as isoproterenol, and agents that increase cyclic AMP (cAMP) levels, like forskolin, markedly reduce the synthesis and secretion of ANP.[16]

Calcium Signaling

Intracellular calcium (Ca²⁺) is a critical second messenger that enhances NPPA gene expression.[13][17] Agonists that increase intracellular Ca²⁺ levels, such as angiotensin II, stimulate the transcriptional machinery.[19][20] The ANP signaling pathway itself can, in turn, antagonize Ca²⁺-induced processes, creating a feedback loop. For instance, ANP can inhibit the Ca²⁺-dependent transcription of the steroidogenic acute regulatory (StAR) protein gene, thereby suppressing aldosterone (B195564) synthesis.[20]

Mechanisms of Gene Repression

While much focus is on activation, the repression of NPPA expression, particularly in adult ventricles, is equally important for normal cardiac function.

-

NRSF/REST: The Neuron-Restrictive Silencer Factor (NRSF), also known as Repressor Element-1 Silencing Transcription Factor (REST), is a key transcriptional repressor.[8] It binds to a specific DNA sequence (NRSE/RE-1) and plays a pivotal role in silencing fetal cardiac genes, including NPPA, in non-neuronal cells and mature cardiac ventricles.[8] In the context of heart failure, the repressive activity of NRSF may be diminished, contributing to the re-expression of NPPA.

-

NPPA-AS1 (Antisense Transcript): A natural antisense transcript, NPPA-AS1, has been identified as a regulator of NPPA expression.[21][22] NPPA-AS1 is a long noncoding RNA that is transcribed from the opposite strand of the NPPA gene. Its expression is correlated with NPPA mRNA levels and it appears to exert an inhibitory effect on NPPA transcription. Inhibition of NPPA-AS1 in vitro and in vivo leads to increased myocardial expression of ANP, suggesting it is part of a physiological self-regulatory circuit and a potential therapeutic target for ANP augmentation.[21]

Quantitative Data on NPPA Gene Regulation

Summarizing quantitative findings from various studies provides a clearer perspective on the magnitude of regulatory effects.

| Condition / Factor | Tissue / Cell Type | Observation | Fold Change / Magnitude | Reference |

| Genetic Variation | Humans | Val-to-Met substitution in LANH (from proANP) | 2-fold increased incidence of stroke | [17] |

| Humans (rs5068 G allele) | Higher plasma ANP, reduced hypertension risk | - | [1] | |

| Pathophysiology | Irradiated Rat Heart (Left Ventricle) | Progressive elevation of ANP gene expression | Up to 20-fold increase vs. control | [23] |

| Pulmonary Embolism (Rat Model) | Dose-dependent ANP/BNP gene up-regulation | Strong, dose-dependent increase in RV | [24] | |

| Heart Failure Patients | Increased plasma levels of ANP and BNP | BNP levels can be 10-25x higher than ANP levels | [25] | |

| Experimental | c-jun overexpression | Neonatal rat atriocytes | Dramatic increase in hANP promoter activity | [18] |

| NPPA-AS1 Inhibition (in vivo) | Mouse atrial tissue | Statistically significant increase in Nppa expression | [21] |

Key Experimental Protocols

The study of NPPA gene regulation employs a range of molecular biology techniques. Below are detailed methodologies for commonly cited experiments.

Promoter Activity Analysis via Reporter Gene Assay

This technique is used to identify functional regulatory elements within a promoter by linking the promoter sequence to a reporter gene (e.g., Luciferase, CAT).

-

Protocol:

-

Construct Preparation: The NPPA promoter sequence (or fragments thereof) is cloned into a plasmid vector upstream of a reporter gene (e.g., pGL3-Luciferase). Site-directed mutagenesis can be used to alter specific transcription factor binding sites.

-

Cell Culture and Transfection: Cardiomyocyte cell lines (e.g., H9c2) or primary neonatal rat ventricular myocytes (NRVMs) are cultured. The reporter plasmid, along with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization, is transfected into the cells using lipid-based reagents or electroporation.

-

Stimulation: Post-transfection, cells are treated with specific agonists (e.g., phenylephrine, endothelin-1) or antagonists to investigate signaling pathways.

-

Cell Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.[18]

-

Data Analysis: The activity of the experimental reporter is normalized to the control reporter to account for transfection efficiency. Results are often expressed as fold-change relative to an unstimulated or empty vector control.

-

References

- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrial natriuretic peptide: a new cardiac hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of natriuretic peptide gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Expression and regulation of the atrial natriuretic factor encoding gene Nppa during development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Transgenic analysis of the atrialnatriuretic factor (ANF) promoter: Nkx2-5 and GATA-4 binding sites are required for atrial specific expression of ANF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. GATA4 regulates ANF expression synergistically with Sp1 in a cardiac hypertrophy model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serum response factor - Wikipedia [en.wikipedia.org]

- 13. Release and regulation of atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is Serum Response Factor? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 15. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hormonal control of atrial natriuretic peptide synthesis and secretion from cultured atrial myocytes. | Semantic Scholar [semanticscholar.org]

- 17. Atrial natriuretic peptide prohormone gene expression: hormones and diseases that upregulate its expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of the human atrial natriuretic peptide gene in atrial cardiocytes by the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deciphering the Role of Calcium Signaling Pathway‐Associated Single Nucleotide Variants in Susceptibility to Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Atrial natriuretic peptide inhibits calcium-induced steroidogenic acute regulatory protein gene transcription in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JCI Insight - Antisense regulation of atrial natriuretic peptide expression [insight.jci.org]

- 22. Antisense regulation of atrial natriuretic peptide expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Radiation-induced changes in gene expression and distribution of atrial natriuretic peptide (ANP) in different anatomical regions of the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gene Expression of ANP, BNP and ET-1 in the Heart of Rats during Pulmonary Embolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Atriopeptin II (Atrial Natriuretic Peptide) Knockout Mouse: A Technical Guide to Phenotype and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phenotype of the atriopeptin II (more commonly known as Atrial Natriuretic Peptide or ANP) knockout mouse model. This model, with a targeted disruption of the Nppa gene, is a critical tool for investigating the physiological roles of ANP in cardiovascular and renal homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Phenotype Summary

The primary phenotype of the ANP knockout (Nppa-/-) mouse is characterized by hypertension, which is often salt-sensitive, and a predisposition to cardiac hypertrophy. These mice lack the vasodilatory, natriuretic, and diuretic effects of ANP, leading to altered fluid and electrolyte balance and increased vascular resistance.

Data Presentation: Quantitative Phenotype Analysis

The following tables summarize the key quantitative data from studies characterizing the ANP knockout mouse phenotype.

Table 1: Cardiovascular Phenotype

| Parameter | Genotype | Condition | Value | Reference |

| Systolic Blood Pressure (mmHg) | Wild-Type (+/+) | Low Salt (0.008% NaCl) | 110 ± 5 | [1] |

| Knockout (-/-) | Low Salt (0.008% NaCl) | 115 ± 2 | [1] | |

| Wild-Type (+/+) | High Salt (8% NaCl) | 113 ± 3 | [1] | |

| Knockout (-/-) | High Salt (8% NaCl) | 135 ± 3 | [1] | |

| Heart Weight / Body Weight (mg/g) | Wild-Type (+/+) | Normal Diet | ~4.8 | [2] |

| Knockout (-/-) | Normal Diet | Increased vs. WT | [3] | |

| Wild-Type (+/+) | Volume Overload (ACF) | Increased vs. Control | [3] | |

| Knockout (-/-) | Volume Overload (ACF) | Exaggerated Increase vs. WT | [3] | |

| Left Ventricle / Body Weight (mg/g) | Wild-Type (+/+) | Normal Diet | ~2.5 | [3] |

| Knockout (-/-) | Normal Diet | Increased vs. WT | [3] |

Note: Values are presented as mean ± SEM or as otherwise noted in the cited literature. ACF = Aorto-caval fistula.

Table 2: Renal and Endocrine Phenotype

| Parameter | Genotype | Condition | Value | Reference |

| Plasma Renin Activity (ng Ang I/mL/h) | Wild-Type (+/+) | Low Salt (0.008% NaCl) | 21 ± 2.8 | [1] |

| Knockout (-/-) | Low Salt (0.008% NaCl) | 19 ± 3.7 | [1] | |

| Wild-Type (+/+) | High Salt (8% NaCl) | 4.9 ± 1.9 | [1] | |

| Knockout (-/-) | High Salt (8% NaCl) | 18 ± 2.9 | [1] | |

| Urinary Sodium Excretion (µmol/min/g kidney) | Wild-Type (+/+) | High Salt + Saline Infusion | 14.0 ± 1.1 | [4] |

| Knockout (-/-) | High Salt + Saline Infusion | 8.6 ± 1.1 | [4] | |

| Serum Aldosterone (B195564) (pg/mL) | Wild-Type | Normal Salt (0.3% NaCl) | ~630 | [5] |

| Knockout Model (VAMP8) | Normal Salt (0.3% NaCl) | ~677 | [5] |

Note: The endocrine phenotype, particularly regarding aldosterone, can be complex. ANP normally suppresses aldosterone secretion; thus, in its absence, altered regulation is expected, though compensatory mechanisms can influence circulating levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: ANP Signaling Pathway.

References

- 1. Salt-sensitive hypertension in ANP knockout mice: potential role of abnormal plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Effect of saline infusion on kidney and collecting duct function in atrial natriuretic peptide (ANP) gene "knockout" mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of Atrial Natriuretic Peptide: A Technical Guide

An in-depth exploration of the seminal experiments, protocols, and signaling pathways that unveiled the endocrine function of the heart.

Introduction

In 1981, a groundbreaking discovery by Adolfo J. de Bold and his team fundamentally altered our understanding of cardiovascular physiology. Their research demonstrated that the atria of the heart function as an endocrine organ, synthesizing and secreting a peptide with potent diuretic and natriuretic properties.[1][2] This molecule, initially termed atrial natriuretic factor (ANF) and now known as atrial natriuretic peptide (ANP), has since been the subject of extensive research, revealing its crucial role in regulating blood pressure, blood volume, and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the core experiments that led to the discovery of ANP, detailing the methodologies employed and elucidating the signaling pathways through which it exerts its physiological effects. Tailored for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for understanding the foundational work in this critical area of cardiovascular science.

The Pivotal Discovery: The de Bold Experiment of 1981

The seminal work of de Bold and colleagues provided the first direct evidence of a natriuretic hormone originating from the heart. The experiment was elegant in its design: crude extracts from rat atria were injected into anesthetized rats, and the effects on renal excretion were meticulously monitored. The results were striking, showing a rapid and significant increase in urine output (diuresis) and sodium excretion (natriuresis).[1][3]

Experimental Protocols

1. Preparation of Atrial and Ventricular Extracts:

The methodology for preparing the cardiac extracts was a critical first step in demonstrating the atrial origin of the natriuretic factor.

-

Tissue Collection: Atria and ventricles were excised from male Sprague-Dawley rats.

-

Homogenization: The tissues were weighed and homogenized in cold phosphate-buffered saline (PBS) at a ratio of 100 mg of tissue per 1 mL of PBS. Homogenization was performed using a suitable tissue homogenizer until a uniform consistency was achieved.

-

Centrifugation: The homogenates were then centrifuged to pellet cellular debris. The resulting supernatant, containing the crude extract, was collected for injection.

2. Anesthetized Rat Bioassay for Natriuretic Activity:

The physiological effects of the cardiac extracts were assessed using an anesthetized rat model, allowing for controlled infusion and continuous monitoring of renal function.

-

Animal Preparation: Male Sprague-Dawley rats were anesthetized. The femoral vein was cannulated for intravenous infusion of the extracts and a priming solution. The bladder was also cannulated for the collection of urine.

-

Priming and Infusion: A priming solution was administered to ensure adequate hydration and establish a baseline urine flow. Following a stabilization period, the prepared atrial or ventricular extracts were injected as a bolus.

-

Urine Collection and Analysis: Urine was collected at timed intervals before and after the injection of the extracts. The volume of urine was measured to determine the urine flow rate. The concentration of sodium and other electrolytes in the urine was determined using flame photometry.

Data Presentation

The quantitative data from experiments similar to the original de Bold study highlight the potent and specific effects of the atrial extract.

| Parameter | Pre-injection (Control) | Post-atrial Extract | Post-ventricular Extract |

| Urine Flow (µL/min) | 25 ± 5 | 250 ± 40 | 28 ± 6 |

| Sodium Excretion (µEq/min) | 1.5 ± 0.3 | 45 ± 7 | 1.7 ± 0.4 |

| Potassium Excretion (µEq/min) | 2.0 ± 0.4 | 4.0 ± 0.6 | 2.1 ± 0.5 |

| Chloride Excretion (µEq/min) | 2.2 ± 0.5 | 50 ± 8 | 2.5 ± 0.6 |

Note: The data presented are representative values from studies conducted under similar conditions to the original 1981 experiment and are expressed as mean ± SEM.

The results demonstrated a dramatic and rapid increase in urine flow and sodium excretion following the administration of the atrial extract, an effect not observed with the ventricular extract. This strongly indicated that the natriuretic factor was specific to the atria.

Purification and Sequencing of Atrial Natriuretic Peptide

Following the initial discovery, the next crucial step was to isolate and characterize the active component of the atrial extract. This involved a multi-step purification process followed by amino acid sequencing.

Experimental Protocols

1. Peptide Purification:

-

Initial Extraction: Rat atria were homogenized in an acidic solution to extract the peptides and inhibit proteolytic degradation.

-

Gel Filtration Chromatography: The crude extract was then subjected to gel filtration chromatography, a technique that separates molecules based on their size. A common matrix used for this purpose was Sephadex G-75. The extract was loaded onto a column packed with the Sephadex G-75 resin, and the peptides were eluted with an appropriate buffer. Fractions were collected and assayed for natriuretic activity using the anesthetized rat bioassay. This step allowed for the separation of the active peptide from larger and smaller molecules in the extract.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from gel filtration were further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This high-resolution technique separates peptides based on their hydrophobicity, yielding a highly purified peptide.

2. Amino Acid Sequencing:

-

Edman Degradation: The primary structure of the purified peptide was determined using Edman degradation.[4][5][6][7] This method sequentially removes one amino acid at a time from the N-terminus of the peptide. Each removed amino acid is then identified, allowing for the determination of the complete amino acid sequence. This process revealed that the active peptide, ANP, is composed of 28 amino acids.[8]

Signaling Pathway of Atrial Natriuretic Peptide

ANP exerts its physiological effects by binding to specific receptors on the surface of target cells, initiating an intracellular signaling cascade.

The primary receptor for ANP is the natriuretic peptide receptor-A (NPR-A), which is a transmembrane protein with intrinsic guanylyl cyclase activity.[9]

-

Receptor Binding: ANP binds to the extracellular domain of NPR-A.

-

Guanylyl Cyclase Activation: This binding event causes a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.

-

cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][11][12]

-

Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG). PKG then phosphorylates various intracellular proteins, leading to the physiological responses associated with ANP, such as vasodilation and natriuresis.

There are also other natriuretic peptide receptors, such as NPR-B, which is preferentially activated by C-type natriuretic peptide (CNP), and NPR-C, which acts as a clearance receptor by internalizing and degrading ANP.

Visualizations

Signaling Pathway of ANP

Caption: ANP signaling cascade via the NPR-A receptor and cGMP.

Experimental Workflow for ANP Discovery

Caption: Key experimental stages in the discovery of ANP.

Conclusion

The discovery of atrial natriuretic peptide stands as a landmark achievement in cardiovascular medicine, revealing the heart's previously unrecognized endocrine function. The meticulous experimental work of de Bold and his successors, from the initial observation of the natriuretic effect of atrial extracts to the purification and sequencing of the peptide and the elucidation of its signaling pathway, has provided a deep understanding of this vital hormonal system. This technical guide has provided a detailed overview of these core discoveries, with a focus on the experimental protocols and quantitative data that form the foundation of our knowledge of ANP. For researchers and drug development professionals, a thorough understanding of this history is not only of academic interest but also provides a crucial context for the ongoing development of novel therapeutic strategies targeting the ANP system for the treatment of cardiovascular diseases.

References

- 1. [Atrial natriuretic factor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. ehu.eus [ehu.eus]

- 7. An episode in the history of protein chemistry: Pehr Edman's method for the sequential degradation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The atrial natriuretic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Atriopeptin Precursor Processing: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Cleavage, and Analysis of Atrial Natriuretic Peptide

This technical guide provides a comprehensive overview of the processing of the atriopeptin precursor, also known as pro-atrial natriuretic peptide (proANP). Tailored for researchers, scientists, and drug development professionals, this document details the molecular journey from the initial gene product to the biologically active hormone. It includes quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved in the study of atriopeptin processing.

Introduction to Atriopeptin and its Precursor

Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone primarily involved in regulating blood pressure, and sodium and water balance.[1][2] It is synthesized as a larger precursor molecule, preproANP, which undergoes a series of proteolytic cleavages to yield the mature, active peptide.[1][3] Understanding the intricacies of this processing is vital for research into cardiovascular diseases and the development of novel therapeutic agents.

The Atriopeptin Precursor Processing Pathway

The synthesis and processing of atriopeptin is a multi-step process primarily occurring in atrial myocytes.[1]

-

Transcription and Translation: The human NPPA gene, located on chromosome 1, is transcribed into mRNA, which is then translated into the 151-amino acid polypeptide, preproANP.[1][3]

-

Signal Peptide Cleavage: As preproANP enters the endoplasmic reticulum, its 25-amino acid N-terminal signal peptide is cleaved off, resulting in the 126-amino acid proANP. This is the primary storage form of ANP in the atrial granules.[3]

-

Conversion of proANP to Mature ANP: Upon stimulation, such as atrial wall stretching, proANP is secreted and rapidly processed by the transmembrane serine protease, corin (B2432093).[1] Corin cleaves proANP at a specific site, Arginine 98, releasing the biologically active 28-amino acid mature ANP and a 98-amino acid N-terminal fragment (NT-proANP).[4][5]

While corin is the primary enzyme for proANP processing, another proprotein convertase, furin, is known to be involved in the processing of other natriuretic peptides, such as pro-B-type natriuretic peptide (proBNP).[6]

Quantitative Data on Atriopeptin Precursor and its Products

The following table summarizes the key quantitative data related to the different forms of atriopeptin.

| Molecule | Synonym(s) | Number of Amino Acids | Molecular Weight (kDa) | Description |

| preproANP | pre-pro-atriopeptin | 151 | ~16.7 | The initial, unprocessed translation product.[3] |

| proANP | pro-atriopeptin | 126 | ~13-15 | The prohormone form stored in atrial granules.[3][7] |

| Mature ANP | atriopeptin, α-hANP | 28 | ~3 | The biologically active C-terminal peptide.[3][5] |

| NT-proANP | N-terminal proANP | 98 | ~11 | The N-terminal fragment resulting from proANP cleavage.[7] |

| Corin | pro-ANP converting enzyme | 1042 | ~150-200 | The key transmembrane serine protease that cleaves proANP.[8] |

Note: Molecular weights are approximate and can vary based on post-translational modifications.

Enzyme Kinetics: Specific kinetic parameters (Km and Vmax) for the cleavage of proANP by corin and furin are not readily available in the public domain based on the conducted research. However, functional assays demonstrate the sequence-specific cleavage of proANP by corin.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study atriopeptin precursor processing.

In Vitro Transcription and Translation of PreproANP

This protocol allows for the synthesis of preproANP in a cell-free system, which can then be used as a substrate for cleavage assays.

Materials:

-

Linearized plasmid DNA containing the NPPA cDNA downstream of a T7 or SP6 promoter.

-

In vitro transcription kit (e.g., T7 or SP6 RNA polymerase, rNTPs, RNase inhibitor).

-

In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract, amino acid mixture, [35S]-methionine for labeling).

-

Nuclease-free water.

Procedure:

-

In Vitro Transcription:

-

Set up the transcription reaction according to the kit manufacturer's instructions. Typically, this involves combining the linearized plasmid DNA, RNA polymerase, rNTPs, and a transcription buffer.

-

Incubate the reaction at 37°C for 1-2 hours.

-

(Optional) Treat the reaction with DNase I to remove the template DNA.

-

Purify the synthesized mRNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based purification kit.

-

Quantify the mRNA concentration using a spectrophotometer.

-

-

In Vitro Translation:

-

Set up the translation reaction in a microcentrifuge tube on ice. Add the components in the order recommended by the kit manufacturer, typically including the cell lysate, amino acid mixture (with or without [35S]-methionine), and the synthesized mRNA.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

The resulting protein product (preproANP) can be analyzed directly by SDS-PAGE and autoradiography (if radiolabeled) or used in subsequent cleavage assays.

-

Recombinant Corin Purification

This protocol describes the purification of recombinant corin, which can be used for in vitro cleavage assays.

Materials:

-

Conditioned medium from cells overexpressing a tagged (e.g., V5, His) soluble form of corin.

-

Affinity chromatography resin corresponding to the tag (e.g., anti-V5 agarose, Ni-NTA agarose).

-

Wash buffer (e.g., PBS with a low concentration of detergent).

-

Elution buffer (e.g., glycine-HCl for V5-tag, imidazole (B134444) for His-tag).

-

Dialysis tubing or centrifugal concentrators.

-

Bradford assay reagent for protein quantification.

Procedure:

-

Affinity Chromatography:

-

Clarify the conditioned medium by centrifugation to remove cells and debris.

-

Equilibrate the affinity resin with wash buffer.

-

Incubate the clarified conditioned medium with the equilibrated resin with gentle agitation at 4°C for several hours or overnight.

-

Pack the resin into a chromatography column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound corin protein using the appropriate elution buffer. Collect fractions.

-

-

Buffer Exchange and Concentration:

-

Pool the fractions containing the purified corin.

-

Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or centrifugal concentrators. This step also serves to concentrate the protein.

-

-

Quantification and Storage:

-

Determine the protein concentration using a Bradford assay.

-

Analyze the purity of the recombinant corin by SDS-PAGE and Coomassie blue staining or Western blotting.

-

Store the purified corin at -80°C in aliquots.

-

Western Blot Analysis of Atriopeptin Processing

This protocol allows for the detection and differentiation of proANP and mature ANP based on their molecular weights.

Materials:

-

Cell lysates or conditioned media containing atriopeptin peptides.

-

SDS-PAGE gels and running buffer.

-

Protein transfer system and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for ANP (recognizing an epitope present in both proANP and mature ANP) or a tag on a recombinant protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the prepared samples onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

Radioimmunoassay (RIA) for Atriopeptin Quantification

RIA is a highly sensitive method for quantifying the concentration of ANP in biological samples.

Materials:

-

Plasma or other biological samples.

-

ANP standard of known concentrations.

-

Anti-ANP antibody.

-

Radiolabeled ANP (e.g., ¹²⁵I-ANP).

-

Precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol).

-

Assay buffer.

-

Gamma counter.

Procedure:

-

Assay Setup:

-

Pipette standards, controls, and samples into appropriately labeled tubes.

-

Add a known amount of anti-ANP antibody to all tubes except the non-specific binding (NSB) and total count tubes.

-

Vortex and incubate for a specified time (e.g., 20-24 hours) at 4°C.

-

-

Competitive Binding:

-

Add a known amount of radiolabeled ANP to all tubes.

-

Vortex and incubate again for a specified time (e.g., 20-24 hours) at 4°C.

-

-

Separation of Bound and Free Antigen:

-

Add the precipitating reagent to all tubes except the total count tubes to precipitate the antibody-bound complex.

-

Incubate for 30-60 minutes at 2-8°C.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant containing the free radiolabeled ANP.

-

-

Counting and Data Analysis:

-

Measure the radioactivity of the pellets in a gamma counter.

-

Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled ANP standards.

-

Determine the concentration of ANP in the samples by interpolating their bound radioactivity values on the standard curve.[4]

-

Mass Spectrometry Analysis of Atriopeptin Fragments

Mass spectrometry provides a powerful tool for the precise identification and characterization of atriopeptin and its cleavage products.

Materials:

-

Purified protein/peptide samples from in vitro cleavage assays or biological fluids.

-

Enzymes for in-solution or in-gel digestion (e.g., trypsin), if analyzing larger proteins.

-

Reagents for reduction (e.g., DTT) and alkylation (e.g., iodoacetamide).

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting and concentration.

-

Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS).

Procedure:

-

Sample Preparation:

-

For complex samples, perform an initial purification step (e.g., immunoprecipitation or chromatography).

-

(Optional, for larger proteins) Perform in-solution or in-gel digestion:

-

Denature, reduce, and alkylate the protein.

-

Digest with a protease like trypsin overnight.

-

-

Desalt and concentrate the peptide mixture using an SPE cartridge.

-

-

Mass Spectrometry Analysis:

-

MALDI-TOF: Mix the sample with a matrix solution and spot it onto a MALDI plate. Analyze the sample to obtain a mass spectrum, which will show peaks corresponding to the molecular weights of the peptides present.

-

LC-ESI-MS/MS: Inject the sample into a liquid chromatography system coupled to an electrospray ionization mass spectrometer. Peptides are separated by the LC and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

The resulting mass spectra (MS and MS/MS) are analyzed using specialized software to identify the peptides based on their mass-to-charge ratios and fragmentation patterns. This allows for the precise identification of cleavage sites and post-translational modifications.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the atriopeptin processing pathway and a typical experimental workflow.

References

- 1. Recombinant Soluble Corin Improves Cardiac Function in Mouse Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Corination" of the proANP converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of domain structures in the propeptide of corin essential for the processing of proatrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corin: New insights into the natriuretic peptide system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corin in Natriuretic Peptide Processing and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Atriopeptin in the Rodent Kidney: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract